TDP2 Inhibition: Inactivity vs. Micromolar Potency
In the SAR study by Senaweera et al. (2021) covering 50 analogs, C4‑enamine derivatives (subtype 11) showed no TDP2 inhibition, while the C4‑benzylidene analog 12q inhibited TDP2 with an IC₅₀ of 4.8 µM [1]. Because 2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione bears a C4 ethoxymethylene group—a classic enamine—it falls squarely within the inactive subtype 11. In contrast, the most potent benzylidene comparator (12q) achieves 50% enzyme inhibition at 4.8 µM.
| Evidence Dimension | TDP2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No inhibition (classified as subtype 11 enamine, inactive) |
| Comparator Or Baseline | Compound 12q (4‑benzylidene‑isoquinoline‑1,3‑dione derivative); IC₅₀ = 4.8 µM |
| Quantified Difference | Qualitative: inactive vs. 4.8 µM; quantitative fold‑difference not calculable for inactive compounds |
| Conditions | Recombinant TDP2 enzyme assay; IC₅₀ expressed as mean from at least three independent experiments [1] |
Why This Matters
For users seeking TDP2‑inhibitory activity, any benzylidene‑substituted analog is the correct selection; the target ethoxymethylene compound is categorically inactive and thus unsuitable for TDP2‑targeted applications.
- [1] Senaweera S, He T, Aihara H, Wang Z. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. Med Chem Res. 2021;30(2):371-386. doi:10.1007/s00044-020-02662-w View Source
